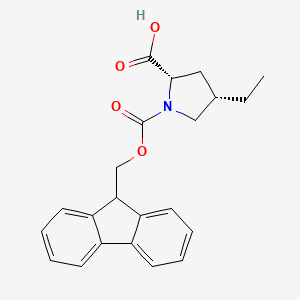
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-triphenylimidazole derivatives typically involves the reaction between benzoin, benzaldehyde, and ammonia. For instance, benzoin (5 g, 0.023 M) is reacted with benzaldehyde (5 mL, 0.05 mol) in the presence of ammonia and refluxed for 4 hours. The resulting mixture is then cooled and filtered to obtain 2,4,5-triphenylimidazole .
Industrial Production Methods: While specific industrial production methods for hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced forms.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.
Scientific Research Applications
Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl has several applications in scientific research:
Mechanism of Action
The mechanism of action of hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl involves its interaction with molecular targets such as proteins and enzymes. The hydroperoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the imidazole ring can interact with various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,4,5-Triphenylimidazole: This compound shares the same core structure but lacks the hydroperoxide group.
Lophine: Another name for 2,4,5-triphenylimidazole, highlighting its historical significance.
Other Imidazole Derivatives: Compounds such as 2,4,5-triphenyl-1-substituted imidazoles exhibit similar biological activities.
Uniqueness: Hydroperoxide, 2,4,5-triphenyl-4H-imidazol-4-yl is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other imidazole derivatives that may not possess such functional groups.
Properties
CAS No. |
1729-09-5 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-hydroperoxy-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C21H16N2O2/c24-25-21(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)22-20(23-21)17-12-6-2-7-13-17/h1-15,24H |
InChI Key |
OMYGAPPRUMNOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


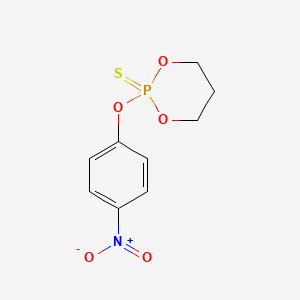

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
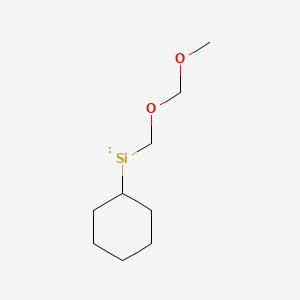


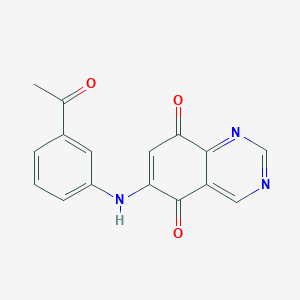
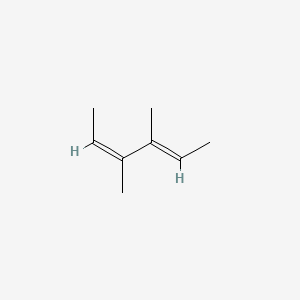

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
